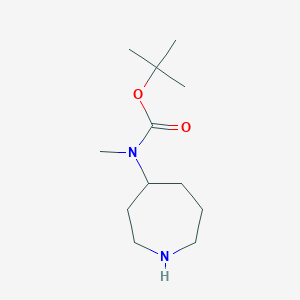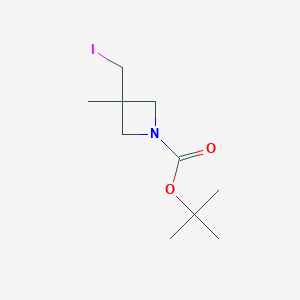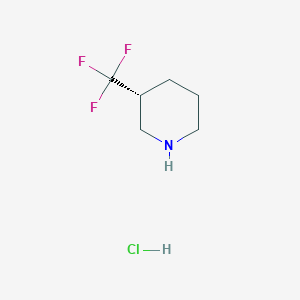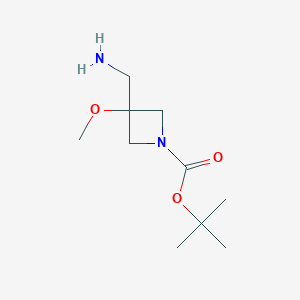
Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate
Descripción general
Descripción
Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C12H19FO4 It is a fluorinated derivative of cyclobutane, characterized by the presence of two ester groups and a fluorine atom on the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate typically involves the fluorination of a suitable cyclobutane precursor followed by esterification. One common method involves the reaction of cyclobutane-1,1-dicarboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting 3-fluorocyclobutane-1,1-dicarboxylic acid is then esterified with isopropanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 3-fluorocyclobutane-1,1-dicarboxylic acid.
Reduction: Diisopropyl 3-fluorocyclobutane-1,1-diol.
Aplicaciones Científicas De Investigación
Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can influence the biological activity of the compound.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the modification of drug molecules to improve their pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mecanismo De Acción
The mechanism of action of diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate depends on its specific application. In drug design, the fluorine atom can influence the compound’s interaction with biological targets by altering its electronic properties and metabolic stability. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in the body.
Comparación Con Compuestos Similares
Similar Compounds
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate: Contains two fluorine atoms on the cyclobutane ring, which can further influence its chemical and biological properties.
Diethyl 3-fluorocyclobutane-1,1-dicarboxylate: Similar structure but with ethyl ester groups instead of isopropyl, affecting its physical and chemical properties.
Uniqueness
Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate is unique due to the presence of a single fluorine atom and two isopropyl ester groups, which confer specific steric and electronic properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
dipropan-2-yl 3-fluorocyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FO4/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUHGBULTZUZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)F)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1403450.png)
![5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole](/img/structure/B1403452.png)
![N-Methyl-N-[(3S)-tetrahydrofuran-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1403455.png)


![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1403458.png)




![3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1403468.png)


